molecular formula C25H20N4O B14957876 N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide

Cat. No.: B14957876
M. Wt: 392.5 g/mol
InChI Key: ITBGVAOKFFAONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic small molecule featuring a quinoline core substituted with a 4-pyridyl group at the 2-position and an indole-containing ethylamide side chain at the 4-carboxamide position. The quinoline scaffold is widely utilized in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.

The compound’s structural complexity suggests rigorous characterization via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS, consistent with methodologies applied to similar quinolinecarboxamides .

Properties

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H20N4O/c30-25(27-14-11-18-16-28-22-7-3-1-5-19(18)22)21-15-24(17-9-12-26-13-10-17)29-23-8-4-2-6-20(21)23/h1-10,12-13,15-16,28H,11,14H2,(H,27,30)

InChI Key

ITBGVAOKFFAONE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide typically involves the coupling of tryptamine with a quinoline derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include:

    Reactants: Tryptamine and a quinoline derivative.

    Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinoline moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the amide bond, to yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The indole and quinoline moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Quinoline-4-Carboxamide Derivatives

Compound Name Substituents (Quinoline Position) Amide Side Chain Key Properties/Activities References
Target Compound : N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide 2-(4-pyridyl) N-(2-(1H-indol-3-yl)ethyl) Hypothesized antimicrobial/neuroactivity (inferred from indole and pyridine motifs)
5a5 () 2-(2-(3-morpholinopropanamido)phenyl) N-(3-(dimethylamino)propyl) Antibacterial activity; m.p. 188–189°C; HPLC purity 97.6%
5b1 () 2-(2-(4-methylpiperazin-1-yl)acetamido)phenyl N-(3-(dimethylamino)propyl) Higher yield (67%); m.p. 185–187°C
Compound 35 () 6-fluoro-2-((3-morpholinopropyl)amino) N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl) Multi-stage antimicrobial activity
2-(4-methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide () 2-(4-methylphenyl) N-(2-pyridinyl) Molecular weight 339.39; potential kinase inhibition
N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide () 2-phenyl N-(2-morpholin-4-ylethyl) Improved solubility due to morpholine

Key Comparative Insights

Bioactivity Profiles

  • Antibacterial Activity : Compounds like 5a5 and 5b1 () demonstrate moderate-to-high antibacterial efficacy, likely due to the combination of a hydrophilic side chain (e.g., morpholine or piperazine) and hydrophobic aryl groups, which may disrupt bacterial membranes or inhibit enzymes . The target compound’s indole moiety could enhance penetration into Gram-negative bacteria via hydrophobic interactions, though empirical data is lacking.
  • The target compound’s 4-pyridyl group may similarly resist enzymatic degradation.

Physicochemical Properties

  • Solubility : Morpholine- or piperazine-containing derivatives (e.g., 5a5 , ) show improved aqueous solubility compared to purely aromatic analogues, critical for bioavailability . The target compound’s indolylethyl group may reduce solubility but increase membrane permeability.
  • Thermal Stability : Melting points for analogues range from 171–189°C (), suggesting moderate thermal stability. The target compound’s solid-state properties remain uncharacterized but may align with these trends.

Structural Modifications and Activity

  • Pyridyl vs. Phenyl Substituents: Replacing phenyl with pyridyl (e.g., target compound vs.
  • Indole vs. Morpholine Side Chains : Indole derivatives (e.g., target compound, ) may target serotonin receptors or tryptophan-processing enzymes, whereas morpholine groups () favor solubility and passive diffusion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.